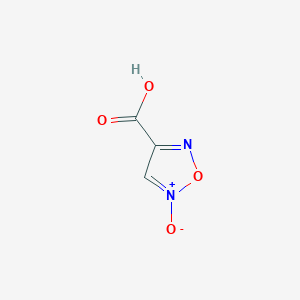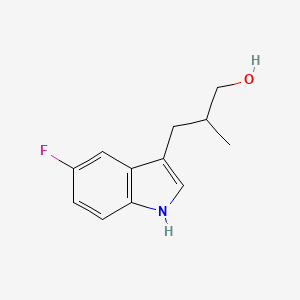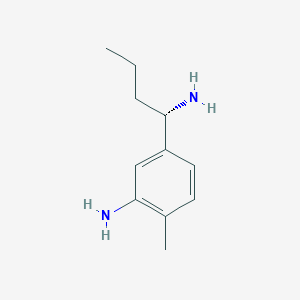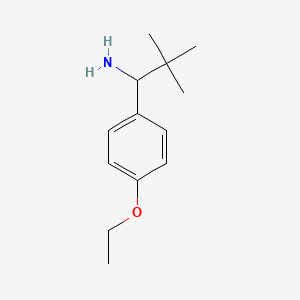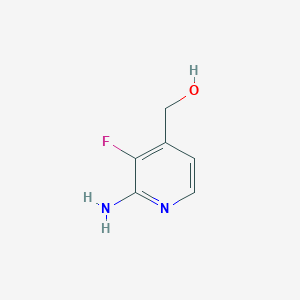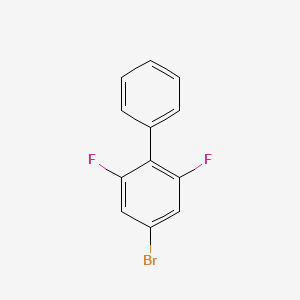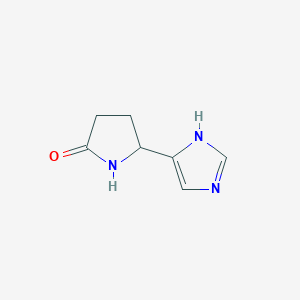
2-Bromo-4-chloro-6-fluorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-fluorobenzohydrazide is an organic compound with the molecular formula C7H4BrClFN2O It is a derivative of benzohydrazide, featuring bromine, chlorine, and fluorine substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzohydrazide typically involves the reaction of 2-Bromo-4-chloro-6-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Bromo-4-chloro-6-fluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzohydrazides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the hydrazide group.
Condensation Reactions: Products include hydrazones and related compounds.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-fluorobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-6-fluorobenzoic acid
- 2-Bromo-6-chloro-4-fluoroaniline
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
Comparison
2-Bromo-4-chloro-6-fluorobenzohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, chlorine, and fluorine substituents also contributes to its unique properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5BrClFN2O |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-fluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrClFN2O/c8-4-1-3(9)2-5(10)6(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
Clé InChI |
ZGYPGGZOBWBCNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)NN)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


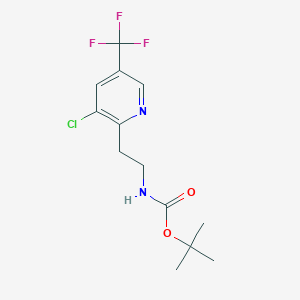
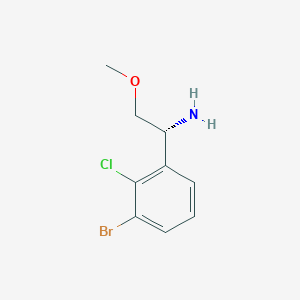
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)


![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
